molecular formula C8H15N3O B3384565 2,4,9-Triazaspiro[5.5]undecan-3-one CAS No. 561314-56-5

2,4,9-Triazaspiro[5.5]undecan-3-one

Cat. No.: B3384565
CAS No.: 561314-56-5
M. Wt: 169.22 g/mol
InChI Key: WASNZWYTDZEYJN-UHFFFAOYSA-N
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Description

2,4,9-Triazaspiro[5.5]undecan-3-one (CAS 561314-56-5) is a synthetically versatile spiro-cyclic scaffold of significant value in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and core structure for developing novel therapeutics, particularly in the field of epitranscriptomics. Its primary research application is as a foundational building block for potent and selective inhibitors of METTL3, the methyltransferase-like 3 protein . METTL3 is a crucial "writer" enzyme responsible for N6-methyladenosine (m6A) modification of RNA, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML) . Researchers have utilized this 1,4,9-triazaspiro[5.5]undecan-2-one core to develop small-molecule inhibitors, such as UZH2, which potently inhibit METTL3's catalytic activity by targeting its S-adenosylmethionine (SAM) binding pocket . These inhibitors are vital tool compounds for investigating the role of m6A in RNA biology and disease progression. Beyond direct enzyme inhibition, derivatives of this scaffold are being explored in advanced therapeutic modalities. It has been employed as a warhead in the design of Proteolysis-Targeting Chimeras (PROTACs) aimed at degrading METTL3, offering a potential alternative to catalytic inhibition for oncology research . The scaffold's privileged structure is also featured in complex molecules evaluated for targeted delivery and imaging, underscoring its utility across multiple research domains . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,9-triazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-7-10-5-8(6-11-7)1-3-9-4-2-8/h9H,1-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASNZWYTDZEYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-56-5
Record name 2,4,9-triazaspiro[5.5]undecan-3-one
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Chemical Reactivity and Derivatization Strategies of 2,4,9 Triazaspiro 5.5 Undecan 3 One

Functional Group Transformations on the 2,4,9-Triazaspiro[5.5]undecan-3-one Scaffold

The reactivity of the this compound core is governed by the interplay of its constituent functional groups. The nitrogen atoms exhibit varying degrees of nucleophilicity, and the carbonyl group provides a site for both nucleophilic attack and reactions involving the adjacent N-H protons.

Reactions at Nitrogen Atoms within the Spirocycle

The scaffold contains three nitrogen atoms (N2, N4, and N9) that serve as primary points for derivatization.

N9-Piperidine Nitrogen: The secondary amine within the piperidine (B6355638) ring (N9) is the most nucleophilic nitrogen in the molecule. It readily undergoes standard transformations such as N-alkylation, N-acylation, and reductive amination. In analogous systems, such as 3,9-diazaspiro[5.5]undecanes, this position is commonly functionalized to modulate the compound's properties. soton.ac.uk

N2 and N4 Hydantoin (B18101) Nitrogens: The N2 and N4 nitrogens are part of the hydantoin ring. Their reactivity is influenced by the adjacent carbonyl group at C3. The N2-H, flanked by a methylene (B1212753) group and the carbonyl, and the N4-H, positioned between the spiro-carbon and the carbonyl, are both amenable to substitution. In studies on the isomeric 1,4,9-triazaspiro[5.5]undecan-2-one, methylation of the lactam nitrogen was achieved, although it led to a decrease in biological potency in that specific context, highlighting the structural importance of the N-H bond for certain molecular interactions. acs.org Similar alkylation reactions are expected at the N2 and N4 positions of the 2,4,9-triaza scaffold.

Table 1: Potential Functionalization Reactions at Nitrogen Centers

Nitrogen Position Reaction Type Reagents & Conditions Expected Product
N9 (Piperidine) N-Alkylation R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) 9-Alkyl-2,4,9-triazaspiro[5.5]undecan-3-one
N9 (Piperidine) N-Acylation R-COCl or (RCO)₂O, Base (e.g., Et₃N), Solvent (e.g., DCM) 9-Acyl-2,4,9-triazaspiro[5.5]undecan-3-one
N9 (Piperidine) Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) 9-Alkyl-2,4,9-triazaspiro[5.5]undecan-3-one
N2/N4 (Hydantoin) N-Alkylation R-X, Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) 2-Alkyl- and/or 4-Alkyl- derivatives
N2/N4 (Hydantoin) Michael Addition Activated Alkenes (e.g., acrylates) 2- and/or 4-(2-carboxyethyl)- derivatives

Modifications at the Carbonyl Group

The carbonyl group at the C3 position is a key feature of the hydantoin ring and offers several avenues for chemical modification.

Thionation: The carbonyl can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or P₄S₁₀. This transformation to a thiohydantoin derivative can significantly alter the electronic properties and hydrogen-bonding capacity of the molecule.

Reduction: Reduction of the carbonyl group to a methylene group (CH₂) can be achieved under harsh conditions, for example, using a Wolff-Kishner reduction or by conversion to a thioacetal followed by desulfurization with Raney Nickel. This would fundamentally alter the hydantoin ring system.

Ring-Opening: The hydantoin ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, which would break the spirocyclic core. For instance, basic hydrolysis could lead to the formation of an α-amino acid derivative attached to the piperidine ring.

Substitutions on the Piperidine and Perhydro-1,3-oxazine Rings

The core structure is a this compound, which consists of a piperidine ring and a hydantoin ring (a type of perhydro-1,3-diazine). Direct substitution on the carbon backbone of these saturated rings is challenging but can be achieved through modern synthetic methods.

Research on related spiropiperidines has shown that C-H activation can be a powerful tool. For instance, palladium-catalyzed C(sp³)–H arylation has been used to functionalize piperidine rings at positions remote from the nitrogen atom by employing a directing group. acs.org A similar strategy could be envisioned for the 2,4,9-triaza scaffold, potentially by installing a removable directing group on the N9 nitrogen to guide functionalization at the C7, C8, C10, or C11 positions of the piperidine ring.

Ring Expansion and Contraction Reactions Involving the this compound Core

Modifying the size of one of the rings in the spirocyclic system represents a sophisticated strategy for generating novel scaffolds. While specific examples involving this compound are not documented, established methodologies for ring expansion and contraction of piperidines can be considered.

For instance, a palladium-catalyzed two-carbon ring expansion has been reported for 2-vinyl piperidines, converting them into azocanes (eight-membered rings). chemrxiv.org If a vinyl group were installed on the C6 or C10 position of the 2,4,9-triaza scaffold, a similar transformation could potentially yield a spiro[7.5] or spiro[5.7] system. Another approach involves the ring expansion of 2-spiropyrrolidines to 2-spiropiperidines via the formation of an aziridinium (B1262131) intermediate, a strategy that could potentially be adapted to expand the piperidine ring to an azepane ring. whiterose.ac.uk

Heterocyclic Annulation Reactions of this compound

Heterocyclic annulation involves the construction of a new ring fused to the existing spirocyclic framework. This can lead to complex polycyclic systems. The N9 nitrogen of the piperidine ring is a prime handle for initiating such reactions.

A plausible strategy would be a Pictet-Spengler reaction. This would involve first alkylating the N9 nitrogen with a 2-arylethylamine moiety. Subsequent treatment with an acid and an aldehyde or ketone could then induce cyclization onto the aryl ring, forming a new fused tetrahydroisoquinoline ring system and creating a complex tricyclic spiro-fused architecture. Numerous palladium-catalyzed annulation strategies have also been developed to construct fused piperidine systems from simpler precursors, which could be adapted for post-synthesis modification. whiterose.ac.uk

Palladium-Catalyzed Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. nih.govrsc.org To apply these methods to the this compound scaffold, a suitable functional handle, such as a halide or triflate, is required.

A synthetic route could be designed to incorporate a halogenated aromatic group attached to one of the nitrogen atoms (e.g., N9). This functionalized scaffold could then participate in a variety of coupling reactions. Research on the isomeric 1,4,9-triazaspiro[5.5]undecan-2-one has successfully employed Buchwald-Hartwig amination to couple the spirocyclic core with various aryl halides. acs.org Similarly, a halogenated derivative of the 2,4,9-triaza scaffold could be coupled with amines, boronic acids (Suzuki coupling), or alkynes (Sonogashira coupling). For example, the Suzuki reaction of a bromophenyl-substituted spiro[5.5]undecanone has been demonstrated, showcasing the feasibility of C-C bond formation on such systems. researchgate.net

Table 2: Potential Palladium-Catalyzed Coupling Reactions

Coupling Reaction Reactants Catalyst/Ligand Example Bond Formed
Suzuki Coupling N-(Halophenyl)-scaffold + Arylboronic acid Pd(PPh₃)₄, PdCl₂(dppf) C-C (Aryl-Aryl)
Buchwald-Hartwig Amination Halogenated scaffold + Amine (R₂NH) RuPhos Pd G4 / RuPhos C-N (Aryl-Amine)
Sonogashira Coupling N-(Halophenyl)-scaffold + Terminal Alkyne PdCl₂(PPh₃)₂, CuI C-C (Aryl-Alkyne)
Heck Coupling N-(Halophenyl)-scaffold + Alkene Pd(OAc)₂, P(o-tol)₃ C-C (Aryl-Alkene)
C-H Arylation Scaffold + Aryl Halide (with directing group) Pd(OAc)₂ C-C (Aryl-Alkyl)

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound

The stereochemistry of spirocyclic compounds, including this compound, is a complex and critical aspect that significantly influences their chemical and biological properties. The rigid, three-dimensional structure of the spiro[5.5]undecane framework gives rise to unique stereochemical features, such as axial and helical chirality, which in turn dictate the stereochemical outcomes of reactions involving this scaffold. While detailed experimental studies on the diastereoselectivity of reactions specifically for this compound are not extensively documented in publicly available literature, the stereochemical principles can be understood by analogy to related spirocyclic systems.

In substituted spiro[5.5]undecane derivatives, such as the related 2,4,8,10-tetraoxaspiro[5.5]undecane systems, the presence of different substituents can lead to the existence of multiple stereoisomers. nih.gov For these compounds, both helical and axial chirality can be present, resulting in a number of possible isomers. nih.gov The conformational preferences of the six-membered rings, which typically adopt chair or twisted conformations, play a crucial role in determining the spatial orientation of substituents and, consequently, the diastereoselectivity of reactions.

In the context of medicinal chemistry, the stereochemistry of spirocyclic scaffolds is of paramount importance. For example, in the development of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3 protein, the chirality of the initial hit compound was a significant consideration. In some instances, the chiral center was deliberately removed to enhance ligand efficiency and simplify the synthesis. This highlights that different stereoisomers can have distinct biological activities and that controlling the stereochemical outcome of synthetic steps is a key challenge and objective.

The synthesis of related diazaspiro[5.5]undecane derivatives has been shown to proceed with high stereoselectivity. For instance, the base-promoted double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones to form 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been reported to be highly stereoselective. researchgate.net X-ray crystallographic analysis of the products revealed that the cyclohexanone (B45756) ring of the spirocycle preferentially adopts a chair conformation. researchgate.net This type of stereocontrol is crucial in the synthesis of complex molecules and is often guided by the conformational biases of the reacting partners and the transition states.

Given the structural features of this compound, it is anticipated that reactions involving this scaffold would be subject to significant stereochemical influence. Derivatization at the nitrogen atoms or at the carbon atoms of the piperidine ring would likely proceed with a degree of diastereoselectivity, governed by the existing stereochemistry of the spirocyclic system. The approach of an incoming reagent would be sterically hindered from one face of the molecule, leading to a preferential attack from the less hindered face.

The table below summarizes the key stereochemical concepts applicable to this compound based on analogies with related spirocyclic compounds.

Stereochemical ConceptDescriptionRelevance to this compound
Spirochirality Chirality arising from the spiro nature of the molecule, where two rings are connected by a single common atom.The C5 atom is a spirocenter, and the overall molecule can be chiral depending on the substitution pattern.
Axial Chirality Chirality arising from the non-planar arrangement of four groups about a chiral axis. In spiro[5.5]undecanes, this can be along the C-C bonds of the spiro junction. nih.govThe C5-C6 and C5-C11 axes could be considered chiral axes, contributing to the overall stereochemistry.
Helical Chirality Chirality resulting from a helical arrangement of the atoms in the spiro skeleton. nih.govThe spiro[5.5]undecane framework can adopt a helical conformation, leading to P and M enantiomers. nih.gov
Diastereoselectivity The preferential formation of one diastereomer over another in a chemical reaction.Reactions on a pre-existing chiral this compound scaffold are expected to be diastereoselective due to steric and electronic effects.
Conformational Control The influence of the conformational preferences of the rings on the outcome of a reaction.The chair-like conformations of the six-membered rings will dictate the axial and equatorial positions of substituents, influencing reactivity and selectivity.

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies for 2,4,9 Triazaspiro 5.5 Undecan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,4,9-Triazaspiro[5.5]undecan-3-one Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, it is possible to map out the entire covalent framework and deduce three-dimensional features.

For an unambiguous assignment of all proton and carbon signals of this compound, a series of 2D NMR experiments are essential.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. soton.ac.uk For this compound, COSY would reveal correlations between adjacent protons in the piperidine (B6355638) ring (e.g., H-6/H-7, H-7/H-8, H-10/H-11) and within the hydantoin (B18101) moiety's ethyl bridge (H-1/H-2).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). researchgate.netnih.gov This allows for the direct assignment of carbon signals based on their known proton assignments. For instance, the proton signal for the C-1 methylene (B1212753) group would show a cross-peak to the C-1 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. researchgate.netnih.gov This is crucial for identifying and connecting molecular fragments, especially around quaternary centers like the C-5 spiro carbon. For example, protons on C-6 and C-11 would show correlations to the spiro carbon C-5, confirming the connectivity of the two rings. Protons on C-1 would also correlate to the carbonyl carbon (C-3).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govresearchgate.net This information is vital for determining the molecule's stereochemistry and preferred conformation.

The following table illustrates the key hypothetical correlations that would be used to confirm the structure of this compound.

Hypothetical 2D NMR Correlations for Structural Confirmation

ExperimentKey Proton(s)Expected Carbon/Proton CorrelationsInformation Gained
COSYH at C-6, C-7, C-8, C-10, C-11Correlations between adjacent protons (e.g., H-6↔H-7, H-10↔H-11)Confirms the proton sequence within the piperidine ring.
HSQCAll protonsDirect correlation of each proton to its attached carbon (e.g., H-1→C-1, H-6→C-6)Assigns all protonated carbons.
HMBCH-1, H-2H-1→C-3, H-1→C-5, H-2→C-3, H-2→C-5Confirms the connection of the hydantoin and piperidine rings through the C-5 spiro center and the position of the carbonyl group.
H-6, H-11H-6→C-5, H-6→C-8, H-11→C-5, H-11→C-7
NOESYAxial vs. Equatorial ProtonsCorrelations between protons on the same face of a ring (e.g., H-6axial↔H-8axial)Elucidates the 3D chair conformation of the piperidine ring.

Beyond simple structural confirmation, NMR, and particularly the NOESY experiment, is instrumental in defining the three-dimensional arrangement of the atoms. For the piperidine ring in this compound, a chair conformation is expected. NOESY data can confirm this by showing strong through-space correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which are spatially close. Conversely, weaker or absent correlations would be seen between axial and equatorial protons on adjacent carbons. researchgate.net This detailed analysis of interatomic distances derived from NOE signal intensities allows for the construction of a precise 3D model of the molecule as it exists in solution. nih.gov

Mass Spectrometry (MS) for Investigating this compound and its Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For the parent compound this compound, the molecular formula is C₈H₁₅N₃O. HRMS would be used to verify the mass of the protonated molecule, [M+H]⁺. A study on the related isomer, 1,4,9-Triazaspiro[5.5]undecan-2-one, utilized HRMS to confirm compound identity during its synthesis. acs.org

The table below shows the expected HRMS data for the parent compound.

Representative HRMS Data

ParameterValue
Molecular FormulaC₈H₁₅N₃O
Adduct[M+H]⁺
Theoretical Exact Mass (m/z)186.1288
Hypothetical Measured Mass (m/z)186.1285
Mass Error (ppm)-1.61

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. By analyzing the mass differences between the precursor and product ions, a plausible fragmentation pathway can be constructed, confirming the connectivity of the atoms. mdpi.comresearchgate.net

For this compound, fragmentation would likely be initiated by cleavage of the bonds within the piperidine and hydantoin rings. Common fragmentation pathways would involve the loss of small neutral molecules like CO, NH₃, or ethene. The spirocyclic nature of the compound would lead to characteristic ring-opening and cleavage patterns.

Plausible MS/MS Fragmentation Pathways for [C₈H₁₅N₃O+H]⁺

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Fragment Structure
186.13H₂O168.12Dehydrated precursor
186.13CO158.14Loss of carbonyl group
186.13C₃H₇N (Azacyclobutane)115.06Cleavage of piperidine ring
115.06CO87.06Subsequent loss of carbonyl

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional map of electron density, from which bond lengths, bond angles, and the absolute configuration of chiral centers can be determined with high precision.

While a crystal structure for this compound itself is not publicly available, research on closely related spiro-hydantoin and triazaspiro derivatives demonstrates the power of this method. acs.orgacs.orgbg.ac.rs For example, a study on 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives included solving their crystal structures in complex with a target protein, which was essential for understanding their binding mode. acs.orgnih.gov This analysis revealed key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. Should a single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable data, as shown in the representative table below.

Representative Crystallographic Data for a Spirocyclic Compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.71
b (Å)14.22
c (Å)19.68
β (°)100.65
Volume (ų)3494.1
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.350

This table presents representative data based on published structures of similar hydantoin derivatives and is for illustrative purposes only. koreascience.kr

Determination of Absolute Configuration of Spirocenters

There is no published research detailing the determination of the absolute configuration of the spiro-carbon and any other stereocenters within this compound. Methods such as X-ray crystallography of single enantiomers or the use of chiral derivatizing agents followed by spectroscopic analysis have not been reported for this compound.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

Information regarding the crystal structure of this compound is not available. Consequently, an analysis of its intermolecular interactions, hydrogen bonding networks, and crystal packing motifs cannot be performed. Such an analysis would typically involve the examination of crystallographic data to understand the forces governing the solid-state assembly of the molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

No experimental or theoretical vibrational spectroscopy data (Infrared or Raman) for this compound has been documented. This type of analysis would be crucial for identifying the characteristic vibrational modes of its functional groups, such as the carbonyl (C=O) and amine (N-H) stretches, which are fundamental for structural confirmation.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of this compound

In the absence of studies on the chiral properties of this compound, there is no chiroptical spectroscopy data, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), available. These techniques are essential for characterizing the enantiomeric purity and absolute configuration of chiral molecules in solution.

Computational and Theoretical Investigations of 2,4,9 Triazaspiro 5.5 Undecan 3 One

Quantum Mechanical (QM) Calculations on 2,4,9-Triazaspiro[5.5]undecan-3-one

No published studies were identified that performed quantum mechanical calculations specifically on this compound.

There are no available research findings concerning the determination of the electronic structure or the prediction of reactivity for this compound.

No literature was found that details the theoretical prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic properties for this compound.

A search for reaction pathway modeling for the synthesis of this compound yielded no specific results.

Molecular Dynamics (MD) Simulations of this compound Conformational Space

There are no published molecular dynamics (MD) simulation studies focused on the conformational space and analysis of this compound.

Molecular Docking Studies of this compound with Biological Macromolecules

No molecular docking studies involving this compound and its interaction with any biological macromolecules have been reported in the scientific literature.

Consequently, no data on receptor-ligand interaction energy calculations for this compound are available.

Binding Mode Predictions for this compound Derivatives

The binding mode of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been extensively studied through X-ray crystallography, providing a detailed picture of their interaction with the METTL3 binding site. acs.org These studies have been crucial in predicting and rationalizing the observed structure-activity relationships.

Initial investigations with early inhibitors revealed key interactions. For instance, the pyrimidine (B1678525) moiety of an early lead compound was found to form two hydrogen bonds with the backbone nitrogen atoms of Asn549 and Ile378, while also engaging in π-stacking with Phe534 and π-interactions with the side chain of Asn549. nih.gov The methylamine (B109427) group of this initial hit interacted with the side chain of Asp377. nih.gov

A significant breakthrough in potency was achieved by replacing an ether linkage with a lactam, as seen in compound 8 . nih.gov This modification was predicted to restore a hydrogen bond and introduce an additional one with the side chain amide of Gln550. nih.gov X-ray crystallography confirmed this hypothesis, showing two hydrogen bond interactions between the lactam of compound 8 and Gln550. acs.org

Further optimization involved a fluorine scan on a phenyl ring of the inhibitor series. The crystal structures of compounds 20 and 21 revealed distinct interactions of the fluorine atom. In compound 20 , the fluorine atom engages in an unusual interaction with the nitrogen π system of Pro397, while the fluorine in compound 21 makes hydrophobic contacts. acs.org This detailed structural information was pivotal in designing subsequent-generation inhibitors with improved properties. acs.org

The binding modes of several key derivatives in the METTL3 binding site are summarized below:

CompoundKey Interacting ResiduesType of InteractionPDB Code
1 Asn549, Ile378, Phe534, Asp377Hydrogen bonds, π-stacking7NHI
5 --7O08
7 --7O09
8 Gln550Hydrogen bonds7O0L
20 Pro397Fluorine-π interaction-
21 -Hydrophobic contacts-

Data sourced from the Journal of Medicinal Chemistry. acs.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogues

While a formal QSAR model with detailed statistical validation has not been published for this specific series, the research on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives provides a strong foundation for understanding the quantitative relationship between their structure and inhibitory activity against METTL3. The medicinal chemistry campaign that led to a 1400-fold improvement in potency was driven by a clear understanding of these relationships. nih.govrsc.org

The development from initial hits to highly potent inhibitors was guided by several key structural modifications, each contributing to improved activity. The replacement of a flexible ether linkage with a more rigid lactam structure in compound 8 led to a significant boost in potency, with an IC50 of 0.037 μM. nih.gov This rigidification is a common strategy in drug design to reduce the entropic penalty upon binding. acs.org

The introduction of fluorine atoms on a phenyl ring also had a quantifiable impact on binding affinity. Compounds 20 and 21 , with single fluorine substitutions, showed improved binding compared to their non-fluorinated counterpart. nih.gov The combination of these substitutions in later compounds further enhanced potency, demonstrating a positive structure-activity relationship for these modifications. acs.org

The following table illustrates the structure-activity relationship for a selection of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives:

Compound No.Modification from Parent StructureIC50 (μM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
2 Pyridine core5.00.23-
3 Pyridine derivative4.60.23-
4 Pyridine derivative5.80.223.4
8 Lactam introduction0.0370.254.4
20 Fluorine on phenyl ring0.038--
21 Fluorine on phenyl ring0.032--

Data sourced from the Journal of Medicinal Chemistry. nih.gov

These findings highlight the importance of specific structural features, such as the lactam ring and fluorination, in achieving high potency.

Pharmacophore Modeling Based on this compound Derivatives

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has been implicitly used in the design of potent 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. By analyzing the X-ray crystal structures of these compounds in complex with METTL3, a clear pharmacophore model emerges. Current time information in Le Flore County, US.

The key features of this pharmacophore include:

Hydrogen bond donors and acceptors: The lactam moiety in potent inhibitors like compound 8 acts as both a hydrogen bond donor and acceptor, interacting with the side chain of Gln550. nih.gov The pyrimidine core of earlier compounds also provides crucial hydrogen bonding interactions. nih.gov

Aromatic/π-interaction centers: The pyrimidine and phenyl rings engage in π-stacking and π-interactions with residues such as Phe534 and Asn549. nih.gov

Hydrophobic features: The spirocyclic core itself and various substituents contribute to hydrophobic interactions within the binding pocket. acs.org

Specific halogen interactions: The introduction of fluorine at a specific position on the phenyl ring allows for a unique interaction with Pro397, highlighting a specific pharmacophoric point that can be exploited for improved affinity. acs.org

This evolving understanding of the pharmacophoric requirements, derived from detailed structural biology, has enabled the rational design of inhibitors with significantly improved potency and selectivity. The successful optimization campaign underscores the power of structure-based pharmacophore modeling in modern drug discovery.

Mechanistic Studies of 2,4,9 Triazaspiro 5.5 Undecan 3 One Interactions at a Molecular Level

Enzyme Inhibition Mechanisms by 2,4,9-Triazaspiro[5.5]undecan-3-one and its Derivatives

Derivatives of the this compound core structure have been identified as potent inhibitors of various enzymes. These compounds can interact with the active site or allosteric sites of enzymes, leading to a reduction in their catalytic activity. The nature of this inhibition can be reversible or irreversible, competitive, non-competitive, or mixed, depending on the specific compound and the target enzyme. nih.gov

Kinetic studies are crucial for elucidating the mechanism of enzyme inhibition. By analyzing the effect of the inhibitor on the reaction rate at different substrate concentrations, key parameters such as the inhibition constant (K_i_) and the type of inhibition can be determined.

A notable example involves derivatives of a related scaffold, 1,4,9-triazaspiro[5.5]undecan-2-one, which have been developed as potent and selective inhibitors of the methyltransferase-like protein 3 (METTL3). acs.orgnih.gov METTL3 is a key component of the N6-methyladenosine (m6A) writer complex, which plays a crucial role in RNA modification and is implicated in various diseases, including cancer. acs.orguzh.ch

A medicinal chemistry campaign, guided by protein crystallography, led to a 1400-fold improvement in potency from an initial hit compound. acs.orgnih.gov The lead compound, UZH2, exhibited an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.govuzh.ch X-ray crystallography of these inhibitors in complex with METTL3 revealed key interactions. For instance, the pyrimidine (B1678525) moiety of an early inhibitor engaged in hydrogen bonds with the backbone of Asn549 and Ile378, as well as π-stacking interactions. acs.org Structural modifications, such as rigidifying the flexible linker of the initial hits, were employed to reduce the entropic penalty upon binding, thereby enhancing potency. acs.org

Table 1: Kinetic Data for METTL3 Inhibition by 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives acs.org

Compound IC50 (µM) Ligand Efficiency (LE)
1 - -
2 5.0 0.23
3 4.6 0.23
4 5.8 0.22
5 0.79 -
8 - -
10 - -
16 0.084 -
18 - -
19 0.024 -
20 0.038 -
21 0.032 -

| 22 (UZH2) | 0.005 | - |

This table is based on data from a study on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, a closely related scaffold.

Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. While specific examples of allosteric modulation by this compound itself are not extensively documented in the provided results, the general principles of allostery are relevant to this class of compounds. The spirocyclic core of these molecules can serve as a rigid scaffold to present substituents in a specific orientation, allowing for precise interactions with allosteric pockets.

Receptor Binding Mechanisms of this compound Derivatives

Derivatives of the triazaspiro[5.5]undecane scaffold have shown affinity for various receptors, including G protein-coupled receptors (GPCRs). sci-hub.senih.gov Their binding can elicit a range of responses, from activating the receptor (agonism) to blocking its activity (antagonism).

The pharmacological effect of a this compound derivative depends on its specific structure and the receptor subtype with which it interacts.

For instance, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a similar spirocyclic core, have been synthesized and identified as dual ligands for the σ1 receptor and the μ-opioid receptor (MOR). sci-hub.se The main analgesic effects of opioids are mediated by the activation of the MOR, a GPCR. sci-hub.se In this series, one of the most promising compounds, 15au , demonstrated a balanced profile of MOR agonism and σ1 receptor antagonism. sci-hub.se This dual activity resulted in potent analgesic effects comparable to oxycodone in animal models. sci-hub.se

Conversely, some ligands can act as antagonists, binding to the receptor without activating it and thereby preventing the binding of the endogenous agonist. nih.gov In some cases, a compound can exhibit inverse agonism, where it reduces the constitutive activity of a receptor that is active even in the absence of a ligand. nih.gov A drug can even act as an agonist, antagonist, and inverse agonist simultaneously at the same receptor, depending on the specific cellular response being measured. nih.gov

Ligand-gated ion channels (LGICs) are another important class of drug targets. nih.gov These channels open or close in response to the binding of a specific ligand, allowing or blocking the flow of ions across the cell membrane. nih.gov

While direct modulation of LGICs by this compound itself is not detailed in the provided search results, the structural features of its derivatives make them potential candidates for interacting with these complex proteins. The ability of these compounds to present functional groups in a defined three-dimensional space could allow for specific interactions with the orthosteric (ligand-binding) or allosteric sites of LGICs, such as GABA_A_ or 5-HT_3_ receptors. nih.gov

Protein-Protein Interaction (PPI) Modulation by this compound Scaffolds

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. nih.gov Small molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. nih.govvu.nl

The this compound scaffold, with its rigid and defined three-dimensional geometry, is an attractive starting point for the design of PPI modulators. By appending appropriate functional groups to the spirocyclic core, it is possible to create molecules that can bind to the often large and flat interfaces of PPIs.

One of the most studied PPIs in cancer research is the interaction between MDM2 and p53. nih.gov The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common mechanism in many cancers. nih.gov Small molecules that can disrupt the MDM2-p53 interaction are therefore being actively pursued as potential cancer therapeutics. While no specific examples of this compound derivatives targeting this interaction were found, the principles of PPI inhibition are applicable.

Another strategy in PPI modulation is stabilization. vu.nl Some small molecules can act as a "molecular glue," holding two proteins together and enhancing or prolonging their interaction. vu.nl This approach is particularly relevant for scaffolding proteins like 14-3-3, which regulate the function of numerous other proteins through direct binding. vu.nl The development of PPI stabilizers for 14-3-3 interactions has been aided by natural products like the Fusicoccanes. vu.nl The rigid nature of the this compound scaffold could potentially be exploited to develop novel PPI stabilizers.

Nucleic Acid Interaction Mechanisms of this compound (e.g., RNA Methyltransferase Targeting)

There is currently no published research that specifically investigates the interaction of this compound with nucleic acids such as DNA or RNA. Consequently, its potential to act as a targeting agent for enzymes like RNA methyltransferases has not been characterized.

It is noteworthy that a structurally related but distinct compound, 1,4,9-Triazaspiro[5.5]undecan-2-one , has been the subject of significant research as a potent and selective inhibitor of the METTL3/METTL14 protein complex, which is a key RNA methyltransferase. arkat-usa.orgnih.gov Derivatives of this related compound have been shown to reduce N6-methyladenosine (m6A) levels in the RNA of cancer cell lines. arkat-usa.orgnih.gov These findings, however, cannot be directly attributed to this compound due to the differences in their chemical structures.

Intracellular Signaling Pathway Modulation by this compound

Consistent with the lack of data on its molecular interactions, there is no specific information available regarding the modulation of any intracellular signaling pathways by this compound. Research on related azaspiro compounds has explored a range of biological activities, including anticancer effects, but these studies focus on different structural backbones. arkat-usa.orgresearchgate.net Without dedicated studies on this compound, its effects on cellular signaling remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,4,9 Triazaspiro 5.5 Undecan 3 One Derivatives

Advanced Applications and Research Niches of 2,4,9 Triazaspiro 5.5 Undecan 3 One

2,4,9-Triazaspiro[5.5]undecan-3-one as a Privileged Scaffold in Medicinal Chemistry Research

Privileged scaffolds are molecular frameworks that are able to bind to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. Lactams, in general, are recognized for their presence in a wide array of natural products and approved drugs, suggesting they possess such privileged character. rsc.org Spiro-lactams, which combine the structural features of both spirocycles and lactams, are particularly appealing for their conformational rigidity and three-dimensional complexity, which can enhance target-ligand interactions. nih.gov

While direct research on this compound as a privileged scaffold is limited, extensive studies on its isomer, 1,4,9-Triazaspiro[5.5]undecan-2-one, highlight the potential of this core structure. Derivatives of this isomeric scaffold have been identified as potent and selective inhibitors of the METTL3/METTL14 protein complex, a critical player in RNA methylation and a target in various diseases, including cancer and viral infections. nih.govacs.org In this context, the triazaspiro[5.5]undecanone core serves as a rigid anchor that can be chemically modified to optimize binding affinity and pharmacokinetic properties. acs.org The development of these inhibitors showcases the utility of the triazaspiro[5.5]undecanone scaffold in generating potent and selective modulators of challenging biological targets. nih.gov

Application of this compound in Chemical Biology Probes

A comprehensive review of scientific literature did not yield specific examples of this compound or its derivatives being utilized as chemical biology probes. However, the development of potent inhibitors for targets like METTL3 from the isomeric 1,4,9-scaffold suggests a potential future application. nih.govuzh.ch Highly potent and selective inhibitors are often adapted for use as chemical probes to interrogate biological pathways. For instance, the lead compound UZH2, a derivative of 1,4,9-Triazaspiro[5.5]undecan-2-one, has demonstrated target engagement in cells and the ability to reduce m6A/A levels in cancer cell lines, a key function of a chemical probe. nih.govuzh.ch

This compound Derivatives as Tools for Target Identification and Validation

There is currently no published research detailing the use of this compound derivatives for target identification and validation. In principle, this scaffold could be incorporated into screening libraries for identifying novel biological targets. The structural rigidity of the spirocyclic core could lead to specific binding interactions, which, if coupled with appropriate labeling or pull-down strategies, could facilitate the identification of novel protein-ligand interactions.

Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. nih.gov These fragments, while often binding with low affinity, can be efficiently optimized into potent drug candidates. nih.gov Spirocyclic scaffolds are particularly valuable in FBDD because their well-defined three-dimensional structures can effectively probe small pockets on a protein surface.

The triazaspiro[5.5]undecanone core is an excellent candidate for inclusion in fragment libraries. Research on the related 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives in the development of METTL3 inhibitors provides a strong case for the utility of this scaffold in an FBDD context. acs.orguzh.ch The initial hits in such a campaign could be fragments based on the core spirocycle, which are then elaborated and optimized to achieve high potency, as was done in the development of the METTL3 inhibitor UZH2. acs.orguzh.ch

Below is a table summarizing the properties of some derivatives of the isomeric 1,4,9-Triazaspiro[5.5]undecan-2-one, illustrating the type of data generated during a medicinal chemistry optimization campaign that could be applicable to FBDD.

CompoundTargetIC50 (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
2 METTL35.00.233.4
3 METTL34.60.23-
4 METTL35.80.223.4
5 METTL30.79--
8 METTL30.0370.254.4

Data adapted from the Journal of Medicinal Chemistry, 2021. acs.org

This compound as a Catalyst or Ligand Component in Organic Synthesis

A thorough search of the scientific literature did not reveal any instances of this compound or its derivatives being used as a catalyst or as a ligand component in organic synthesis. The presence of multiple nitrogen atoms suggests potential for metal coordination, which is a key feature of many ligands used in catalysis. nih.gov However, this potential has not yet been explored in the available literature.

Supramolecular Chemistry Involving this compound Architectures

There is no published research on the use of this compound in the field of supramolecular chemistry. The construction of supramolecular architectures relies on non-covalent interactions between building blocks. nih.gov The rigid structure of this compound, combined with its hydrogen bond donors and acceptors, could theoretically make it a candidate for designing novel self-assembling systems. However, its practical application in this area has not been reported.

Q & A

Q. What patent strategies protect novel this compound derivatives?

  • Case Study : Patent WO2009035569 covers crystalline forms of triazaspiro compounds with antagonistic activity against chemokine receptors, validated via XRD and DSC . Key claims include substituents at the 9-position (e.g., benzodioxan-ethyl) for inflammatory disease applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.